molecular formula C14H23NO5 B1507622 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate CAS No. 693824-61-2

1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1507622
CAS No.: 693824-61-2
M. Wt: 285.34 g/mol
InChI Key: GIDJEIWZWPXTDQ-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate, with CAS number 693824-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₄H₂₃N₁O₅
  • Molecular Weight : 285.34 g/mol
  • Purity : Typically >98% (GC)
  • Storage Conditions : Inert atmosphere, refrigerated under -20°C
PropertyValue
Boiling PointNot available
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water partition)1.75

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the piperidine ring followed by functionalization at the carbonyl positions. Specific methodologies may vary, but a common approach is the use of tert-butoxycarbonyl (Boc) protection followed by selective reactions to introduce the oxoethyl group.

Pharmacological Effects

Research indicates that derivatives of piperidine compounds often exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Certain piperidine derivatives have shown effectiveness against a range of bacteria and fungi.
  • Anti-inflammatory Properties : Compounds similar to this structure have been studied for their ability to reduce inflammation in animal models.
  • CNS Activity : The ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Case Studies

  • Antimicrobial Activity : A study evaluated several piperidine derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • CNS Effects : In a rodent model, compounds with similar structures were tested for anxiolytic effects. Results indicated that these compounds could reduce anxiety-like behaviors.
  • Anti-inflammatory Studies : Research involving inflammatory models showed that piperidine derivatives could reduce edema and inflammatory markers significantly.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural features:

  • The presence of electron-withdrawing groups can enhance activity.
  • The spatial arrangement of substituents affects binding affinity to target proteins.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,7-10-16)11(17)19-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDJEIWZWPXTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730629
Record name 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693824-61-2
Record name 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ozone was bubbled through a −78° C. solution of 1-tert-butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate (4.0 g, 14.1 mmol) in 3:1 dichloromethane:methanol over 30 min to produce a blue solution. Nitrogen was bubbled through the reaction mixture for 30 min, then dimethylsulfide (5.2 mL, 70.6 mmol) was added and the reaction warmed to room temperature. After 3 h, the reaction mixture was concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of 5 to 50% ethyl acetate:hexane to give the title compound (1.72 g). MS: m/z 230.1 (M−tBu).
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4 g
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5.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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